2,6,7-Trioxabicyclo(2.2.2)octane, 4-(chloromethyl)-1-(4-ethynylphenyl)-
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Overview
Description
2,6,7-Trioxabicyclo(222)octane, 4-(chloromethyl)-1-(4-ethynylphenyl)- is a complex organic compound that features a trioxabicyclo structure with chloromethyl and ethynylphenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-(chloromethyl)-1-(4-ethynylphenyl)- typically involves multiple steps, starting from simpler precursors. The trioxabicyclo structure can be formed through a series of cyclization reactions, while the chloromethyl and ethynylphenyl groups are introduced through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,6,7-Trioxabicyclo(2.2.2)octane, 4-(chloromethyl)-1-(4-ethynylphenyl)- can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: Both the chloromethyl and ethynylphenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield carboxylic acids, while reduction of the chloromethyl group may produce hydrocarbons.
Scientific Research Applications
2,6,7-Trioxabicyclo(22
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical studies due to its unique structure.
Medicine: Exploration as a pharmaceutical intermediate or active compound.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-(chloromethyl)-1-(4-ethynylphenyl)- involves its interaction with specific molecular targets. The chloromethyl and ethynylphenyl groups may interact with enzymes or receptors, leading to various biological effects. The trioxabicyclo structure may also play a role in stabilizing the compound and facilitating its interactions.
Comparison with Similar Compounds
Similar Compounds
- 2,6,7-Trioxabicyclo(2.2.2)octane derivatives with different substituents.
- Compounds with similar trioxabicyclo structures but different functional groups.
Uniqueness
The combination of the trioxabicyclo structure with chloromethyl and ethynylphenyl groups makes this compound unique
Properties
CAS No. |
134133-91-8 |
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Molecular Formula |
C14H13ClO3 |
Molecular Weight |
264.70 g/mol |
IUPAC Name |
4-(chloromethyl)-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C14H13ClO3/c1-2-11-3-5-12(6-4-11)14-16-8-13(7-15,9-17-14)10-18-14/h1,3-6H,7-10H2 |
InChI Key |
OCKGVXFYNGTRFP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)CCl |
Origin of Product |
United States |
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